

Application Notes and Protocols for Inducing Silent Biosynthetic Gene Clusters with Andrimid

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Compound of Interest

Compound Name: *Andrimid*

Cat. No.: *B1212256*

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Introduction

A vast reservoir of novel bioactive compounds lies encoded within silent or cryptic biosynthetic gene clusters (BGCs) in the genomes of microorganisms. Accessing this chemical diversity is a significant challenge in natural product discovery. **Andrimid**, a hybrid nonribosomal peptide-polyketide antibiotic, has emerged as a valuable tool for activating these silent BGCs. Primarily known as an inhibitor of the bacterial acetyl-CoA carboxylase (ACC), **Andrimid**, when used at sub-inhibitory concentrations, can induce a stress response in bacteria, leading to the transcriptional activation of otherwise silent BGCs and the production of novel secondary metabolites.

These application notes provide a comprehensive guide for utilizing **Andrimid** to unlock the biosynthetic potential of microorganisms. Detailed protocols for determining the appropriate treatment conditions, analyzing the resulting gene expression changes, and detecting the induced secondary metabolites are provided.

Mechanism of Action

Andrimid's primary mode of action is the inhibition of the β -subunit of acetyl-CoA carboxylase (ACC), an essential enzyme in fatty acid biosynthesis.^{[1][2][3]} By disrupting this crucial metabolic pathway, **Andrimid** induces a cellular stress response. In many bacteria, this triggers the general stress response, a global regulatory network that helps the organism survive

adverse conditions. A key regulator of this response is the alternative sigma factor RpoS (σ S). [4][5] The accumulation of RpoS redirects RNA polymerase to transcribe a specific set of genes, including those within otherwise silent BGCs, leading to the production of secondary metabolites that may confer a survival advantage.[4]

Data Presentation

Table 1: Effect of Andrimid on Biosynthetic Gene Cluster Expression in *Photobacterium galathea*

Biosynthetic Gene Cluster (BGC)	Core Gene	Fold Upregulation (Andrimid vs. Control)	Growth Phase of Maximum Upregulation
BGC 2	-	~102	Transition
BGC 9	-	~10	Transition
Holomycin BGC	hlmE	1.6 - 2.2	Transition

Data summarized from Buijs et al., 2020.[1][4]

Table 2: Effect of Andrimid on Secondary Metabolite Production in *Photobacterium galathea*

Secondary Metabolite	Fold Increase in Production (Andrimid vs. Control)	Method of Quantification
Holomycin	~4	UV-Vis Peak Area at 390 nm

Data summarized from Buijs et al., 2020.[1]

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) of Andrimid

This protocol outlines the determination of the MIC of **Andrimid** against the target bacterial strain using the broth microdilution method. This is a critical first step to identify the appropriate sub-inhibitory concentrations for inducing gene expression.

Materials:

- **Andrimid** stock solution (e.g., in DMSO or ethanol)
- Target bacterial strain
- Appropriate liquid growth medium (e.g., Mueller-Hinton Broth)
- Sterile 96-well microtiter plates
- Spectrophotometer

Procedure:

- Prepare Bacterial Inoculum:
 - Inoculate a single colony of the target bacterium into 5 mL of growth medium and incubate overnight under appropriate conditions (e.g., 37°C with shaking).
 - Measure the optical density at 600 nm (OD600) of the overnight culture.
 - Dilute the culture in fresh medium to a starting OD600 of approximately 0.001 (this corresponds to $\sim 1 \times 10^5$ CFU/mL for many bacteria, but should be optimized).
- Prepare **Andrimid** Dilutions:
 - In a 96-well plate, prepare a two-fold serial dilution of the **Andrimid** stock solution in the growth medium. The final volume in each well should be 100 μ L. The concentration range should be chosen based on literature values or a preliminary range-finding experiment.
 - Include a positive control (no **Andrimid**) and a negative control (no bacteria) for each plate.
- Inoculation:

- Add 100 μ L of the diluted bacterial inoculum to each well containing the **Andrimid** dilutions and the positive control well.
- The final volume in each well will be 200 μ L.
- Incubation:
 - Incubate the microtiter plate at the optimal growth temperature for the bacterial strain for 18-24 hours.
- MIC Determination:
 - After incubation, visually inspect the wells for turbidity.
 - The MIC is the lowest concentration of **Andrimid** that completely inhibits visible growth of the bacteria.^{[6][7][8]} This can be confirmed by measuring the OD600 of each well.

Protocol 2: Andrimid Treatment for Induction of Silent Gene Clusters

This protocol describes the treatment of a bacterial culture with a sub-inhibitory concentration of **Andrimid** to induce the expression of silent BGCs.

Materials:

- Target bacterial strain
- Appropriate liquid growth medium
- **Andrimid** stock solution
- Incubator shaker

Procedure:

- Culture Preparation:

- Inoculate the target bacterial strain into a suitable volume of growth medium to a starting OD600 of 0.0015.
- **Andrimid Addition:**
 - Grow the culture to the early-to-mid exponential phase (typically OD600 of 0.2-0.4).
 - Add **Andrimid** to the culture at a sub-inhibitory concentration (e.g., 0.25x or 0.5x the determined MIC). A solvent control (e.g., DMSO or ethanol) should be added to a parallel culture.
- **Incubation and Sampling:**
 - Continue to incubate the cultures under the same conditions.
 - Collect samples at different time points (e.g., exponential, transition, and stationary phases) for RNA extraction and secondary metabolite analysis.^[4] For RNA extraction, immediately stabilize the bacterial cells using a reagent like RNAlater Bacteria Reagent (Qiagen) according to the manufacturer's instructions.

Protocol 3: RNA Extraction and qRT-PCR Analysis

This protocol details the extraction of total RNA from bacterial cultures and the subsequent analysis of gene expression using quantitative reverse transcription PCR (qRT-PCR).

Materials:

- Bacterial cell pellets stabilized with RNAlater
- RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen)
- DNase I (e.g., TURBO DNA-free™ Kit, Invitrogen)
- Reverse transcriptase and corresponding reagents
- qPCR master mix (e.g., SYBR Green-based)
- Primers for target genes (BGC core genes, *rpoS*) and a reference gene (e.g., 16S rRNA)

- qPCR instrument

Procedure:

- RNA Extraction:
 - Extract total RNA from the stabilized bacterial pellets using a commercial kit following the manufacturer's protocol.[\[9\]](#)[\[10\]](#)[\[11\]](#)[\[12\]](#) This typically involves enzymatic lysis followed by column-based purification.
- DNase Treatment:
 - Treat the extracted RNA with DNase I to remove any contaminating genomic DNA. This is a critical step for accurate gene expression analysis.
- RNA Quantification and Quality Control:
 - Quantify the RNA concentration using a spectrophotometer (e.g., NanoDrop) and assess its integrity using gel electrophoresis or a bioanalyzer.
- cDNA Synthesis:
 - Synthesize complementary DNA (cDNA) from the total RNA using a reverse transcriptase enzyme and random primers or gene-specific primers.
- Quantitative PCR (qPCR):
 - Perform qPCR using the synthesized cDNA as a template, a SYBR Green-based master mix, and primers for your target and reference genes.
 - A typical qPCR program includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.
 - Include no-template controls and no-reverse-transcriptase controls to check for contamination.
- Data Analysis:

- Calculate the relative expression of the target genes using the $\Delta\Delta C_t$ method, normalizing to the expression of a stably expressed reference gene (e.g., 16S rRNA).

Protocol 4: Extraction and HPLC Analysis of Secondary Metabolites (e.g., Holomycin)

This protocol provides a general method for the extraction of secondary metabolites from bacterial cultures and their analysis by High-Performance Liquid Chromatography (HPLC).

Materials:

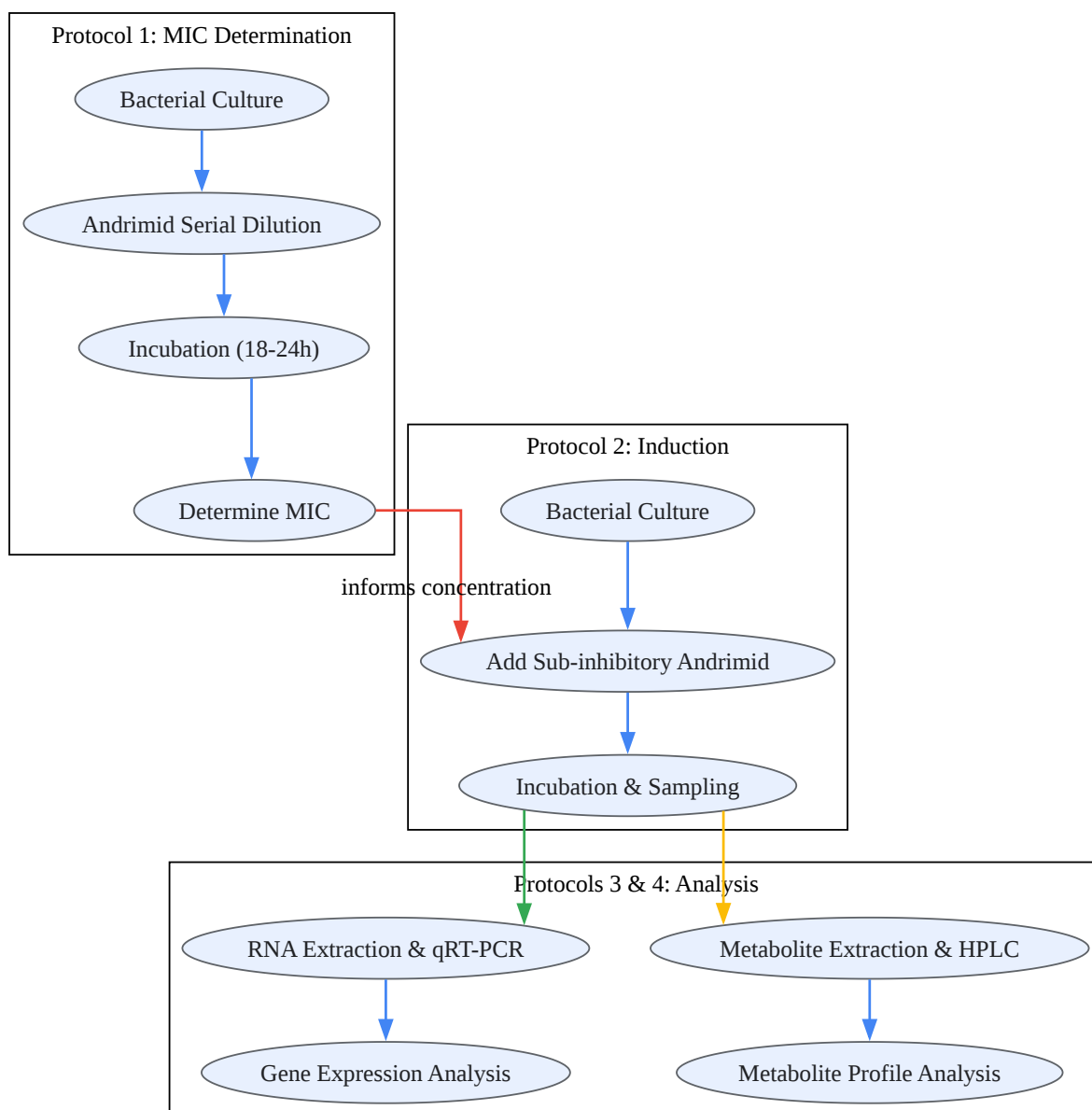
- Bacterial culture supernatant or whole culture
- Ethyl acetate or other suitable organic solvent
- Rotary evaporator
- Methanol (HPLC grade)
- HPLC system with a Diode Array Detector (DAD) or Mass Spectrometer (MS)
- C18 reverse-phase HPLC column

Procedure:

- Extraction:
 - Centrifuge the bacterial culture to separate the supernatant and cell pellet. Depending on the location of the target metabolite, either the supernatant or the entire culture can be extracted.
 - Extract the supernatant or whole culture with an equal volume of ethyl acetate twice.
 - Pool the organic layers and evaporate to dryness using a rotary evaporator.
- Sample Preparation:
 - Resuspend the dried extract in a known volume of methanol.

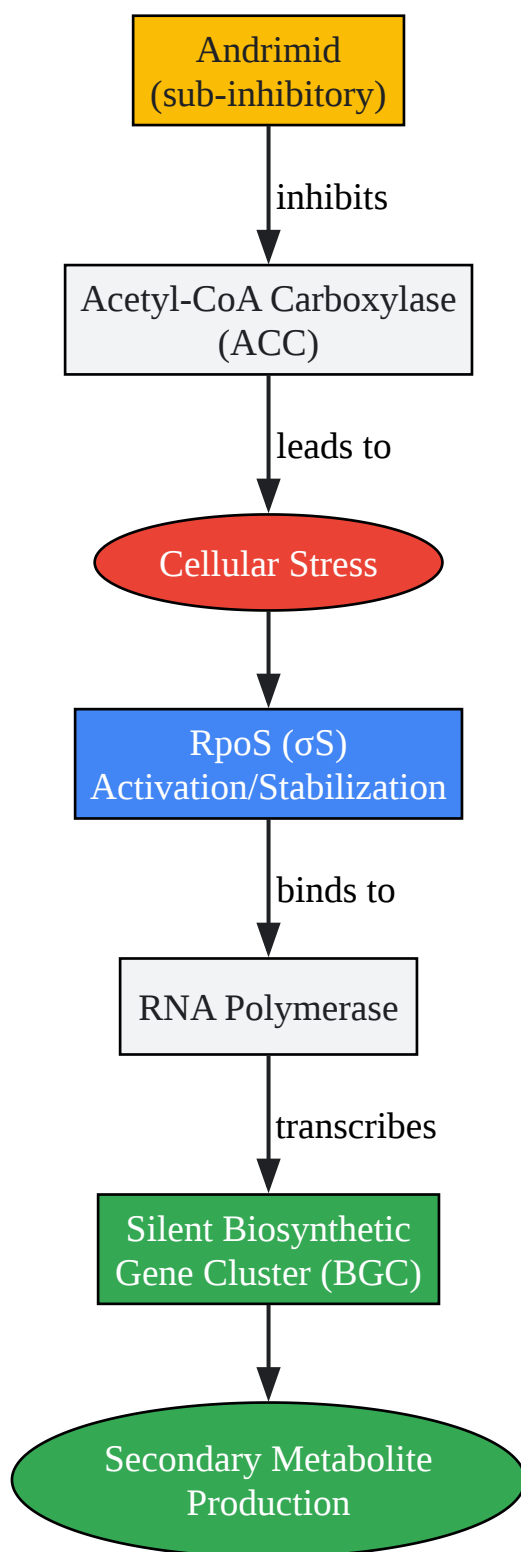
- Filter the resuspended extract through a 0.22 μm syringe filter to remove any particulate matter.
- HPLC Analysis:
 - Inject the filtered sample onto a C18 reverse-phase HPLC column.
 - Develop a suitable gradient elution method using water and acetonitrile or methanol, both often containing a small amount of an acid like formic acid to improve peak shape.
 - For holomycin, detection can be performed using a DAD at 390 nm.[\[13\]](#)[\[14\]](#) For unknown metabolites, a wider wavelength range should be monitored.
 - Couple the HPLC to a mass spectrometer for identification of the induced compounds by their mass-to-charge ratio (m/z).
- Quantification:
 - Quantify the production of the target metabolite by comparing the peak area from the treated sample to that of a standard curve generated with a purified compound. Semi-quantification can be performed by comparing the peak areas between treated and control samples.

Visualizations



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Caption: Experimental workflow for using **Andrimid** to induce silent BGCs.



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Caption: Proposed signaling pathway for **Andrimid**-induced BGC activation.

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